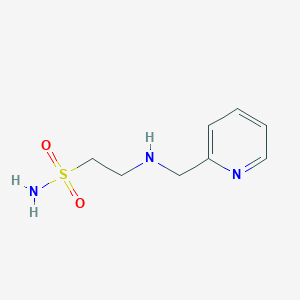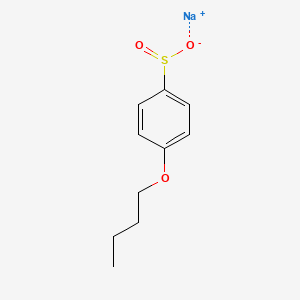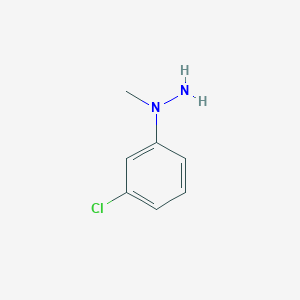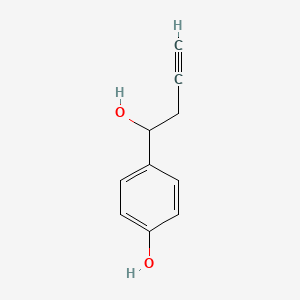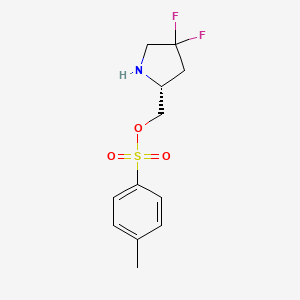
(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and a methanol group, which is further modified by the addition of a tosylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate typically involves the following steps:
Formation of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol: This can be achieved by the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Tosylation: The hydroxyl group of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol is converted into a tosylate group using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. .
Industrial Production Methods
Industrial production of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and amines.
Elimination Reactions: Under basic conditions, the tosylate group can be eliminated to form alkenes.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols or amines
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone, potassium cyanide (KCN) in ethanol.
Elimination: Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
Nucleophilic Substitution: Alkyl halides, nitriles, and amines.
Elimination: Alkenes.
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Aplicaciones Científicas De Investigación
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions
Mecanismo De Acción
The mechanism of action of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by nucleophiles, leading to the formation of new chemical bonds. This property is exploited in various synthetic applications to introduce different functional groups into molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride (MsCl): Similar to tosyl chloride, used to convert alcohols into mesylates.
Trifluoromethanesulfonyl Chloride (TfCl): Used to convert alcohols into triflates, which are also good leaving groups.
Brosyl Chloride (BsCl): Used to convert alcohols into brosylates, another type of sulfonate ester
Uniqueness
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is unique due to the presence of the difluoro-pyrrolidine moiety, which imparts specific chemical properties and reactivity. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H15F2NO3S |
|---|---|
Peso molecular |
291.32 g/mol |
Nombre IUPAC |
[(2R)-4,4-difluoropyrrolidin-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H15F2NO3S/c1-9-2-4-11(5-3-9)19(16,17)18-7-10-6-12(13,14)8-15-10/h2-5,10,15H,6-8H2,1H3/t10-/m1/s1 |
Clave InChI |
BRSIZNMXIUTYCE-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CC(CN2)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


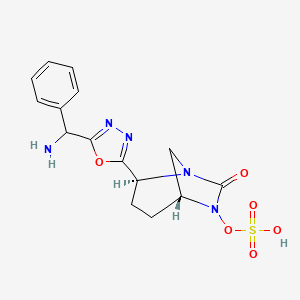
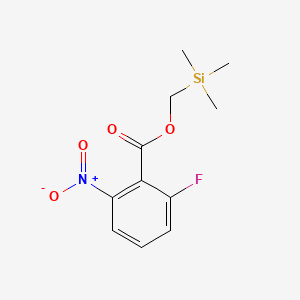
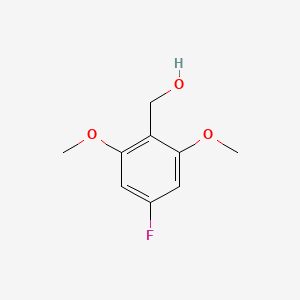

![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)
![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
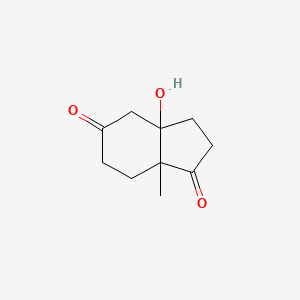
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)
